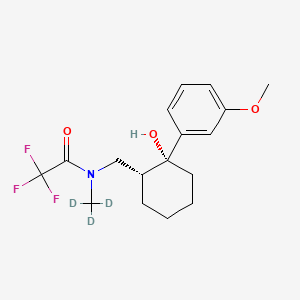
(+/-)-N-Desmethyl Trifluoroacetotramadol-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-N-Desmethyl Trifluoroacetotramadol-d3 is a deuterated analog of (+/-)-N-Desmethyl Trifluoroacetotramadol, a metabolite of the synthetic opioid analgesic Tramadol. The deuterium labeling is used in pharmacokinetic studies to trace the metabolic pathways and understand the drug’s behavior in the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-N-Desmethyl Trifluoroacetotramadol-d3 typically involves the following steps:
Starting Material: The synthesis begins with Tramadol, which undergoes N-demethylation to form (+/-)-N-Desmethyl Tramadol.
Trifluoroacetylation: The N-Desmethyl Tramadol is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group.
Deuterium Labeling: The final step involves the incorporation of deuterium atoms, which can be achieved through various methods, such as using deuterated reagents or solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using advanced techniques like continuous flow reactors and automated synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-N-Desmethyl Trifluoroacetotramadol-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form or other derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
(+/-)-N-Desmethyl Trifluoroacetotramadol-d3 has several scientific research applications:
Pharmacokinetics: Used to study the metabolic pathways and behavior of Tramadol in the body.
Drug Development: Helps in the development of new analgesics by understanding the structure-activity relationship.
Toxicology: Used in toxicological studies to assess the safety and potential side effects of Tramadol and its metabolites.
Analytical Chemistry: Employed in analytical methods to quantify Tramadol and its metabolites in biological samples.
Wirkmechanismus
The mechanism of action of (+/-)-N-Desmethyl Trifluoroacetotramadol-d3 involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at the mu-opioid receptor, leading to analgesic effects. The deuterium labeling helps in tracing the compound’s interaction with molecular targets and pathways involved in pain modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(+/-)-N-Desmethyl Tramadol: The non-deuterated analog, which is also a metabolite of Tramadol.
Tramadol: The parent compound, widely used as an analgesic.
O-Desmethyl Tramadol: Another active metabolite of Tramadol with potent analgesic properties.
Uniqueness
(+/-)-N-Desmethyl Trifluoroacetotramadol-d3 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The trifluoroacetyl group also imparts unique chemical properties, making it valuable in various research applications.
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-N-[[(1R,2R)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]methyl]-N-(trideuteriomethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO3/c1-21(15(22)17(18,19)20)11-13-6-3-4-9-16(13,23)12-7-5-8-14(10-12)24-2/h5,7-8,10,13,23H,3-4,6,9,11H2,1-2H3/t13-,16+/m1/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSNZUCHMFOJSF-HTOFJSQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1(C2=CC(=CC=C2)OC)O)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

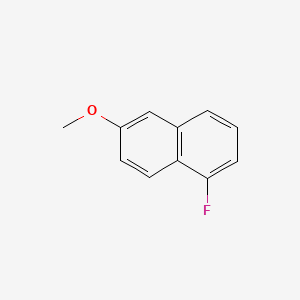
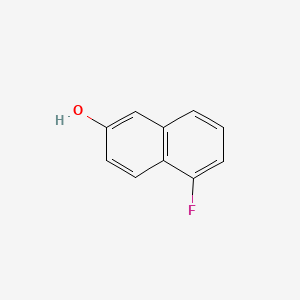
![4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B584126.png)
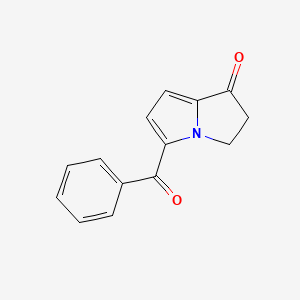
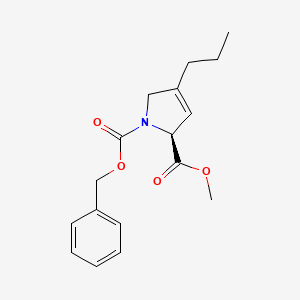
![2-[2-(Dimethylamino)ethyl]-1-indanone-d6](/img/structure/B584134.png)
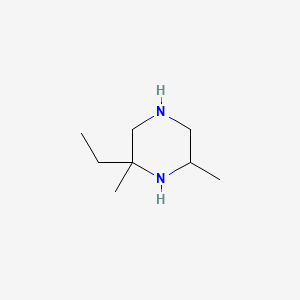
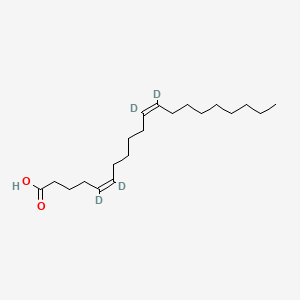
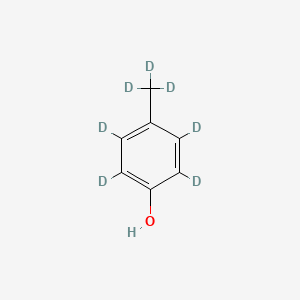
![Ethyl 4-[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl-(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B584138.png)
![alpha-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid](/img/structure/B584139.png)
